molecular formula H8N2O8S2 B3045884 hydrazine;sulfuric acid CAS No. 115865-84-4

hydrazine;sulfuric acid

Cat. No.: B3045884
CAS No.: 115865-84-4
M. Wt: 228.21 g/mol
InChI Key: WRLANGHMVGCSDR-UHFFFAOYSA-N
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Description

Hydrazine; sulfuric acid, also known as hydrazinium hydrogen sulfate, is a salt formed by the reaction of hydrazine (N2H4) with sulfuric acid (H2SO4). The compound has the chemical formula [N2H5]+[HSO4]− and appears as colorless crystals or white powder. It is water-soluble and has a melting point of 254°C . Hydrazine; sulfuric acid is widely used in chemical laboratories and industries due to its stability and non-volatility compared to pure hydrazine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazine; sulfuric acid can be synthesized by treating an aqueous solution of hydrazine with sulfuric acid. The reaction is typically carried out by adding hydrazine hydrate to a sulfuric acid solution under controlled temperature conditions (20-80°C) to avoid excessive heat release and byproduct formation . The reaction can be represented as follows: [ \text{N}_2\text{H}_4 + \text{H}_2\text{SO}_4 \rightarrow \text{N}_2\text{H}_5\text{HSO}_4 ]

Industrial Production Methods

In industrial settings, the preparation of hydrazine; sulfuric acid involves the careful addition of hydrazine hydrate to a sulfuric acid solution, followed by cooling, crystallization, and filtration to obtain the final product . This method ensures high purity and minimizes the formation of byproducts.

Chemical Reactions Analysis

Types of Reactions

Hydrazine; sulfuric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitrogen gas and water.

    Reduction: It can reduce metal ions to their elemental form.

    Substitution: It can participate in substitution reactions with other compounds.

Common Reagents and Conditions

Common reagents used in reactions with hydrazine; sulfuric acid include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of hydrazine; sulfuric acid include nitrogen gas, water, and various metal hydrides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of hydrazine; sulfuric acid involves its ability to donate hydrazine, which can participate in various biochemical and chemical reactions. In medical research, hydrazine; sulfuric acid has been shown to inhibit the enzyme phosphoenolpyruvate carboxykinase (PEP-CK), which is involved in gluconeogenesis. This inhibition can potentially reduce the energy requirements of cancer cells, making it a candidate for treating cancer cachexia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrazine; sulfuric acid is unique due to its stability and non-volatility, making it a safer alternative to pure hydrazine for various applications. Its ability to inhibit gluconeogenesis also sets it apart from other hydrazine derivatives, providing potential therapeutic benefits in medical research .

Properties

IUPAC Name

hydrazine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H4N2.2H2O4S/c1-2;2*1-5(2,3)4/h1-2H2;2*(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLANGHMVGCSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NN.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H8N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591523
Record name Sulfuric acid--hydrazine (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115865-84-4
Record name Sulfuric acid--hydrazine (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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